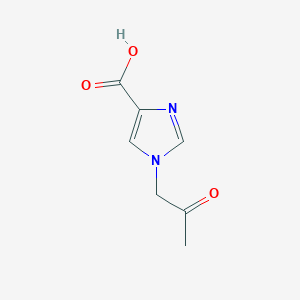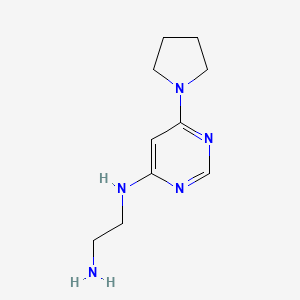
N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds related to N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has focused on their synthesis, characterization, and potential as building blocks in crystal engineering and medicinal chemistry. For instance, various ligands incorporating pyridine, pyrimidine, and triazine units have been designed to chelate suitable metals, such as silver, and engage in hydrogen bonding to create predictable structures for crystal engineering applications (Duong et al., 2011). The importance of non-covalent interactions, including C–H⋯N, C–H⋯π, and π⋯π interactions, in the crystal packing of isomeric compounds demonstrates their structural diversity and potential for designing new materials (Lai et al., 2006).
Magnetic Properties and Coordination Chemistry
The synthesis and study of azide-bridged MnII complexes of pyridyl/imine ligands reveal unexpected diversity and novel features within these compounds, illustrating the influence of ligand structure on the magnetic properties of the complexes (Karmakar et al., 2006). Similarly, the complexation to Cadmium(II) of tetradentate ligands resulting from the condensation of 2-pyridinecarbaldehyde with various amines has been explored, contributing to the understanding of metal-ligand interactions and their potential applications in material science and coordination chemistry (Hakimi et al., 2013).
Direcciones Futuras
Pyrrolidine derivatives, such as PPEDA, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the development of new drugs . Therefore, future research may focus on further exploring the potential applications of PPEDA and similar compounds in drug discovery.
Propiedades
IUPAC Name |
N'-(6-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c11-3-4-12-9-7-10(14-8-13-9)15-5-1-2-6-15/h7-8H,1-6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRIYNDSPGQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)


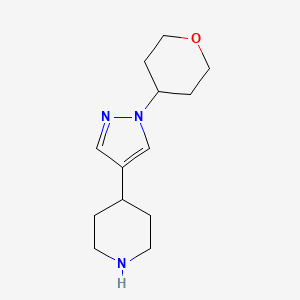
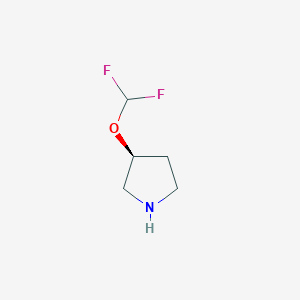


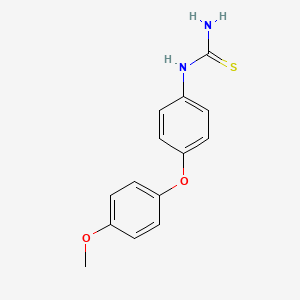
![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)
